4-丁氧基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

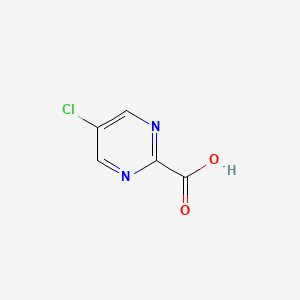

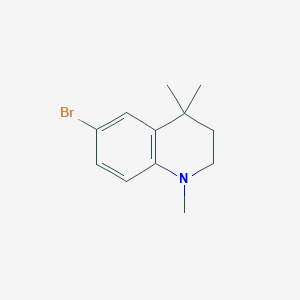

4-butoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. While the provided papers do not directly discuss 4-butoxy-1H-indole-2-carboxylic acid, they do provide insights into related compounds which can help infer some of the properties and potential reactivity of the compound . For instance, the first paper discusses a series of aryl diacid analogues of indole-2-carboxylic acid derivatives, which are potent and selective antagonists of the glycine site of the NMDA receptor . The second paper describes the crystal structure of indole-3-carboxylic acid, which is structurally similar to 4-butoxy-1H-indole-2-carboxylic acid, except for the position of the carboxylic group and the butoxy substituent .

Synthesis Analysis

The synthesis of indole carboxylic acid derivatives, as mentioned in the first paper, involves the incorporation of various substituents to optimize in vivo potency and binding activity . Although the exact synthesis of 4-butoxy-1H-indole-2-carboxylic acid is not detailed, it can be hypothesized that similar synthetic strategies could be employed, such as the use of substituted aromatic or heterocyclic groups to modify the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids is characterized by the presence of the indole ring system and a carboxylic acid group. The second paper provides information on the crystal structure of indole-3-carboxylic acid, which forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that 4-butoxy-1H-indole-2-carboxylic acid may also form similar hydrogen-bonded structures, potentially affecting its solubility and crystallinity.

Chemical Reactions Analysis

The reactivity of indole carboxylic acids typically involves the carboxylic acid moiety, which can participate in various chemical reactions such as esterification, amidation, and decarboxylation. The indole ring itself can undergo electrophilic substitution reactions. The provided papers do not discuss specific reactions for 4-butoxy-1H-indole-2-carboxylic acid, but the principles of reactivity for the indole and carboxylic acid functional groups are well-established in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, as seen in the crystal structure of indole-3-carboxylic acid . The butoxy substituent in 4-butoxy-1H-indole-2-carboxylic acid would likely affect the compound's hydrophobicity and solubility in organic solvents. However, without specific data on 4-butoxy-1H-indole-2-carboxylic acid, these properties are speculative and based on general chemical knowledge of similar compounds.

科学研究应用

氧化化学和产物形成: Goyal 和 Sangal (2005 年)探讨了吲哚-2-羧酸的氧化化学,其结构与 4-丁氧基-1H-吲哚-2-羧酸相关。他们发现氧化过程导致在中性水溶液中形成二氧吲哚、二聚体和其他复杂产物 (Goyal 和 Sangal,2005 年)。

衍生物的合成和表征: Jain 等人(2005 年)对 4-苄氧基-1H-吲哚-2-羧酸(4-丁氧基-1H-吲哚-2-羧酸的类似物)的各种衍生物的合成和表征进行了研究。他们使用常规和微波辐射技术进行合成,并使用光谱技术确认结构 (Jain 等人,2005 年)。

在癌症检测中的应用: Pham、Medarova 和 Moore(2005 年)开发了一种基于吲哚羧酸衍生物的水溶性染料,用于利用光学成像进行癌症检测。这项研究证明了吲哚衍生物在医学成像和诊断中的潜力 (Pham、Medarova 和 Moore,2005 年)。

生物活性和药物合成: Raju 等人(2015 年)合成了一系列吲哚-2-羧酸衍生物,类似于 4-丁氧基-1H-吲哚-2-羧酸,并评估了它们的抗菌和抗真菌活性。这些化合物表现出显着的生物活性,突出了它们在药物应用中的潜力 (Raju 等人,2015 年)。

区域选择性氧化研究: Furuya 和 Kino(2010 年)研究了细菌 P450 单加氧酶 CYP199A2 对各种吲哚和喹啉羧酸的底物特异性和区域选择性。他们的研究提供了对 4-丁氧基-1H-吲哚-2-羧酸等化合物的酶促转化的见解 (Furuya 和 Kino,2010 年)。

安全和危害

The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .

属性

IUPAC Name |

4-butoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCVFOFRLIQMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

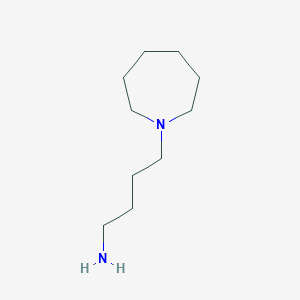

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291263 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-1H-indole-2-carboxylic Acid | |

CAS RN |

887360-08-9 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)